molecular formula C20H28N4O2 B5645900 (3R*,4S*)-1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methoxyphenyl)pyrrolidin-3-amine

(3R*,4S*)-1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methoxyphenyl)pyrrolidin-3-amine

Cat. No. B5645900
M. Wt: 356.5 g/mol
InChI Key: ZSDRHJWFEYUWHY-SJORKVTESA-N
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Description

Synthesis Analysis

The synthesis of pyrazole and pyrrolidine derivatives often involves condensation reactions of pyrazole-5-amine derivatives with activated carbonyl groups. For example, an efficient synthesis method for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products has been developed through condensation in refluxing acetic acid, yielding new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds, including pyrazolo and pyrrolidine derivatives, can be analyzed using techniques such as X-ray crystallography. For instance, the crystal structure of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7, 9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano [2, 3-d] pyrazolo [3, 4-b] pyridine-3-carbonitrile was determined, providing insight into the arrangement and conformation of these molecules (Ganapathy et al., 2015).

Chemical Reactions and Properties

Pyrazole and pyrrolidine derivatives participate in a variety of chemical reactions, including ring opening followed by ring closure, which is key to the formation of novel compounds with diverse properties. For example, the synthesis of the novel compound HMBPP involved such reactions, highlighting the versatility of these compounds in synthetic chemistry (Halim & Ibrahim, 2022).

Physical Properties Analysis

The physical properties of compounds such as "(3R*,4S*)-1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methoxyphenyl)pyrrolidin-3-amine" are influenced by their molecular structure. For instance, the study of kinetics and mechanism of transformation reactions of related compounds provides valuable information on their stability and reactivity in various conditions (Sedlák et al., 2003).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other molecules, are key areas of research. Studies on the synthesis and reaction mechanisms of pyrazole and pyrrolidine derivatives help in understanding their potential applications and interactions in chemical and biological systems. For example, the regioselective synthesis of pyrazolo[1, 5-a]pyrimidine analogs highlights the specific conditions under which these compounds react and the types of products formed, contributing to our knowledge of their chemical behavior (Kaping et al., 2016).

properties

IUPAC Name

[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(2-ethyl-5-propan-2-ylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-5-24-19(10-18(22-24)13(2)3)20(25)23-11-16(17(21)12-23)14-6-8-15(26-4)9-7-14/h6-10,13,16-17H,5,11-12,21H2,1-4H3/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDRHJWFEYUWHY-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(C)C)C(=O)N2CC(C(C2)N)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CC(=N1)C(C)C)C(=O)N2C[C@@H]([C@H](C2)N)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(2-ethyl-5-propan-2-ylpyrazol-3-yl)methanone

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